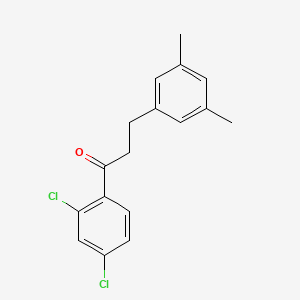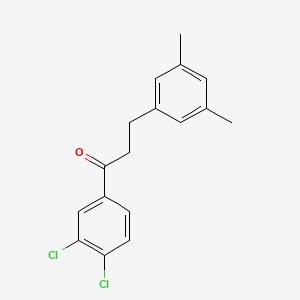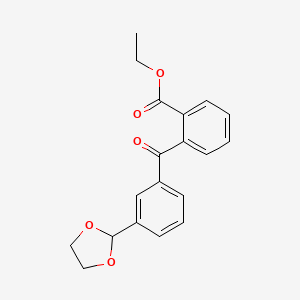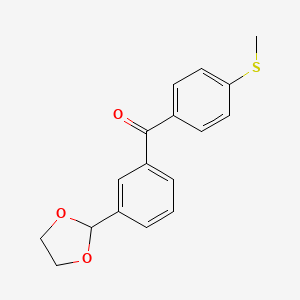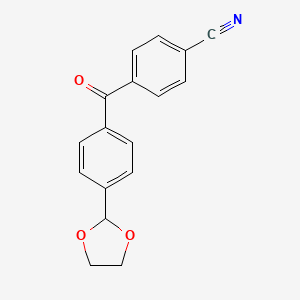
2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of butyric acid, which is a carboxylic acid. It also contains an ethoxyphenyl group, which is a phenyl ring (a cyclic group of carbon atoms) with an ethoxy group attached. The dimethyl groups suggest the presence of two methyl (CH3) groups attached to the same carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with a precursor to the butyric acid moiety. The ethoxy group could be introduced through a reaction with ethyl alcohol .Molecular Structure Analysis
The molecular structure would consist of a butyric acid backbone with the various groups attached. The phenyl ring would likely contribute to the compound’s aromatic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the phenyl ring, the ethoxy group, and the carboxylic acid group .Aplicaciones Científicas De Investigación
Intermolecular Hydrogen Bonding
A study on acid-amide intermolecular hydrogen bonding revealed that a compound similar to 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, specifically 2,2-dimethylbutynoic acid with a pyridone terminus, acts as its self-complement to form an intermolecularly hydrogen-bonded dimer. This finding is significant in understanding molecular recognition and interaction in various chemical processes (Wash et al., 1997).
Asymmetric Synthesis
Research into asymmetric synthesis using ethyl glyoxylate and isobutyraldehyde, producing Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a derivative of 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, provided insights into optimizing reaction conditions for better yield and enantioselectivity. This is pivotal for the development of more efficient synthetic routes in organic chemistry (Wang Jin-ji, 2014).
Optoelectronic and Charge Transport Properties
A study exploring the optoelectronic and charge transport properties of certain Pechmann dyes, including derivatives of 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid, showed potential applications in organic light-emitting diodes (OLEDs). This research highlights the relevance of such compounds in developing advanced materials for electronic devices (Wazzan & Irfan, 2019).
Chemical Reactivity and Biological Activity
Investigations into the hetero-Diels-Alder reaction of derivatives of 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid have led to the synthesis of various compounds with potential biological activity. This kind of research is crucial for the discovery and development of new pharmaceuticals and biochemical agents (Nekrasov & Obukhova, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-11-7-5-10(6-8-11)12(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZNBXQVQTFIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


